3'-benzyl 5'-ethyl 2'-amino-6'-(2-ethoxy-2-oxoethyl)-2-oxo-1,2-dihydrospiro[indole-3,4'-pyran]-3',5'-dicarboxylate
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Overview
Description
3-O’-benzyl 5-O’-ethyl 2’-amino-6’-(2-ethoxy-2-oxoethyl)-2-oxospiro[1H-indole-3,4’-pyran]-3’,5’-dicarboxylate is a complex organic compound that belongs to the class of indole derivatives.
Preparation Methods
The synthesis of 3-O’-benzyl 5-O’-ethyl 2’-amino-6’-(2-ethoxy-2-oxoethyl)-2-oxospiro[1H-indole-3,4’-pyran]-3’,5’-dicarboxylate involves multiple steps, including the formation of the indole core, functionalization of the pyran ring, and introduction of various substituents. The synthetic route typically starts with the preparation of the indole core through Fischer indole synthesis or other methods . The pyran ring is then constructed via cyclization reactions, and the final compound is obtained by introducing the benzyl, ethyl, amino, and ethoxy groups under specific reaction conditions .
Chemical Reactions Analysis
3-O’-benzyl 5-O’-ethyl 2’-amino-6’-(2-ethoxy-2-oxoethyl)-2-oxospiro[1H-indole-3,4’-pyran]-3’,5’-dicarboxylate undergoes various chemical reactions, including:
Scientific Research Applications
3-O’-benzyl 5-O’-ethyl 2’-amino-6’-(2-ethoxy-2-oxoethyl)-2-oxospiro[1H-indole-3,4’-pyran]-3’,5’-dicarboxylate has several scientific research applications:
Mechanism of Action
The mechanism of action of 3-O’-benzyl 5-O’-ethyl 2’-amino-6’-(2-ethoxy-2-oxoethyl)-2-oxospiro[1H-indole-3,4’-pyran]-3’,5’-dicarboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to various receptors and enzymes, modulating their activity and leading to the desired biological effects . The exact molecular targets and pathways depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
3-O’-benzyl 5-O’-ethyl 2’-amino-6’-(2-ethoxy-2-oxoethyl)-2-oxospiro[1H-indole-3,4’-pyran]-3’,5’-dicarboxylate can be compared with other indole derivatives, such as:
Indole-3-acetic acid: A plant hormone with growth-regulating properties.
Indole-3-carbinol: A compound with anticancer properties found in cruciferous vegetables.
Indole-3-butyric acid: A synthetic plant hormone used to promote root growth.
The uniqueness of 3-O’-benzyl 5-O’-ethyl 2’-amino-6’-(2-ethoxy-2-oxoethyl)-2-oxospiro[1H-indole-3,4’-pyran]-3’,5’-dicarboxylate lies in its specific structure, which imparts distinct chemical and biological properties .
Properties
CAS No. |
352663-28-6 |
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Molecular Formula |
C27H26N2O8 |
Molecular Weight |
506.5g/mol |
IUPAC Name |
3-O'-benzyl 5-O'-ethyl 2'-amino-6'-(2-ethoxy-2-oxoethyl)-2-oxospiro[1H-indole-3,4'-pyran]-3',5'-dicarboxylate |
InChI |
InChI=1S/C27H26N2O8/c1-3-34-20(30)14-19-21(24(31)35-4-2)27(17-12-8-9-13-18(17)29-26(27)33)22(23(28)37-19)25(32)36-15-16-10-6-5-7-11-16/h5-13H,3-4,14-15,28H2,1-2H3,(H,29,33) |
InChI Key |
QFPDVUSXTMCLDE-UHFFFAOYSA-N |
SMILES |
CCOC(=O)CC1=C(C2(C3=CC=CC=C3NC2=O)C(=C(O1)N)C(=O)OCC4=CC=CC=C4)C(=O)OCC |
Canonical SMILES |
CCOC(=O)CC1=C(C2(C3=CC=CC=C3NC2=O)C(=C(O1)N)C(=O)OCC4=CC=CC=C4)C(=O)OCC |
Origin of Product |
United States |
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